molecular formula C9H12F2O3 B1440701 Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate CAS No. 22515-17-9

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Cat. No.: B1440701
CAS No.: 22515-17-9
M. Wt: 206.19 g/mol
InChI Key: IYUYMCKYKODONH-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is a chemical compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol It is characterized by the presence of two fluorine atoms, a keto group, and an ester functional group within a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method includes the reaction of 5,5-difluorocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The keto and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-2-oxo-cyclohexanecarboxylate
  • Ethyl 5,5-dichloro-2-oxo-cyclohexanecarboxylate
  • Ethyl 5,5-dibromo-2-oxo-cyclohexanecarboxylate

Uniqueness

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYMCKYKODONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693634
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-17-9
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 4,4-difluoroheptanedioate (4.3 g) in toluene (50 mL) was added potassium 2-methylpropan-2-olate (2.87 g) and the reaction stirred overnight at room temperature. The reaction was quenched with 1N aqueous HCl (100 mL) and extracted with diethyl ether (150 mL). The ether layer was washed with brine (50 mL), dried over magnesium sulfate, filtered, and concentrated. Silica gel chromatography (Reveleris 40 g) eluting with a gradient of 1% to 5% ethyl acetate/hexanes gave the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
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